3-(Pyrrolidin-3-yl)phenol hydrochloride
Description
Contextualizing the Pyrrolidine (B122466) and Phenol (B47542) Scaffolds in Chemical Biology
The rationale for investigating compounds like 3-(Pyrrolidin-3-yl)phenol (B3283138) hydrochloride stems from the well-documented biological and pharmacological relevance of its core components. The pyrrolidine and phenol moieties are frequently utilized in the design of new therapeutic agents.
The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, is considered a "privileged scaffold" in medicinal chemistry. nih.gov Its prevalence in drug design is due to several advantageous characteristics. The non-planar, sp³-hybridized nature of the ring allows for a three-dimensional exploration of pharmacophore space, a feature increasingly sought after to move beyond the "flatland" of aromatic compounds. nih.govacs.org This structural flexibility, known as "pseudorotation," along with its inherent stereochemistry, provides a framework for creating molecules with highly specific spatial arrangements. nih.gov
The pyrrolidine nucleus is a dominant feature among the most common five-membered non-aromatic nitrogen heterocycles, appearing in at least 37 drugs approved by the U.S. Food and Drug Administration (FDA). nih.gov Its value is further underscored by its presence in numerous natural products, particularly alkaloids, which exhibit a wide range of biological activities. nih.gov The physicochemical properties of the pyrrolidine moiety, such as its hydrophilicity, basicity, and structural rigidity, make it a versatile building block for developing novel drug candidates. bohrium.comtandfonline.com
Compounds incorporating the pyrrolidine scaffold have demonstrated a vast spectrum of pharmacological activities. frontiersin.orgnih.gov Research has identified pyrrolidine derivatives with applications as antimicrobial, antiviral, anticancer, anti-inflammatory, and anticonvulsant agents. frontiersin.orgnih.gov
Specific examples from research literature highlight their potential:
Anticancer: Certain pyrrolidine derivatives act as antagonists for the chemokine receptor CXCR4, which plays a role in cancer metastasis. frontiersin.orgnih.gov
Antidiabetic: Polyhydroxylated pyrrolidine derivatives have been shown to inhibit glycosidase and aldose reductase enzymes, which are important targets in the management of diabetes. frontiersin.orgnih.gov
Neuroscience: Derivatives of pyrrolidine-2,5-dione have emerged as a valuable scaffold in the development of treatments for epilepsy. nih.gov
The molecular diversity achievable with the pyrrolidine core allows for extensive structure-activity relationship (SAR) studies, enabling the design of more active and less toxic drug candidates. frontiersin.orgnih.gov
| Pharmacological Activity of Pyrrolidine Derivatives | Example Target/Application | Reference |
| Anticancer | Chemokine receptor CXCR4 antagonists | frontiersin.orgnih.gov |
| Antidiabetic | Glucosidase and aldose reductase inhibitors | frontiersin.orgnih.gov |
| Anticonvulsant | Treatment of epilepsy (pyrrolidine-2,5-diones) | nih.gov |
| Anti-inflammatory | Modulation of inflammatory pathways | frontiersin.orgnih.gov |
| Antiviral | Inhibition of viral replication processes | frontiersin.orgnih.gov |
| Enzyme Inhibition | Acetylcholinesterase and carbonic anhydrase inhibitors | frontiersin.orgnih.gov |
Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are a recurring and vital motif in both natural products and pharmaceuticals. acs.orgnumberanalytics.com In 2020, an estimated 62% of all small-molecule drugs approved contained a phenol or phenolic ether structure, highlighting their importance. acs.org Found abundantly in plants as secondary metabolites, their biological effects are largely attributed to the phenolic ring and its hydroxyl group(s). numberanalytics.comnih.govresearchgate.net
| Biological Activity of Phenolic Compounds | Mechanism/Application | Reference |
| Antioxidant | Scavenging of free radicals and reactive oxygen species (ROS) | gsconlinepress.com |
| Anti-inflammatory | Modulation of various inflammatory pathways | gsconlinepress.com |
| Anticancer | Induction of apoptosis, inhibition of cell proliferation | gsconlinepress.com |
| Neuroprotection | Treatment for diseases associated with oxidative stress | gsconlinepress.comnih.gov |
| Cardioprotective | Prevention of cardiovascular diseases | gsconlinepress.com |
Heterocyclic compounds, which include at least one non-carbon atom within a ring structure, are a cornerstone of modern drug development. rroij.comopenmedicinalchemistryjournal.com It is estimated that over 85% of all biologically active chemical compounds contain a heterocyclic ring. openmedicinalchemistryjournal.comnih.gov This prevalence is due to their structural versatility, which allows medicinal chemists to fine-tune molecules to interact with specific biological targets like enzymes and receptors. rroij.com
Nitrogen-containing heterocycles, such as pyrrolidine, are especially common in pharmaceuticals. rroij.com The incorporation of heterocyclic systems into a drug candidate can modify key pharmacokinetic properties, including solubility, polarity, and lipophilicity, thereby optimizing the molecule for absorption, distribution, metabolism, and excretion (ADME). nih.gov Furthermore, these scaffolds are critical in strategies for lead optimization, overcoming drug resistance, and in advanced techniques like Fragment-Based Drug Design (FBDD). rroij.com
Academic Research Perspectives on the 3-(Pyrrolidin-3-yl)phenol Hydrochloride Structural Class
The combination of a pyrrolidine ring and a phenol group into a single molecule suggests a hybridization of their respective functionalities, creating potential for novel pharmacological profiles.
While direct research on this compound is not extensively published, studies on related structures provide insight into its potential applications, particularly in pharmacology and neuroscience.
Research into novel pyrrolidine derivatives that contain a sterically hindered phenol fragment has highlighted their redox properties and suggested their use as antioxidant agents. researchgate.net This directly combines the functions of both scaffolds.
In the field of neuroscience, a pyrrolidine-substituted derivative demonstrated antiproliferative effects on the SH-SY5Y human neuroblastoma cell line and exhibited acetylcholinesterase inhibition activity, a key target in Alzheimer's disease treatment. nih.gov Furthermore, research on piperine, a naturally occurring compound with structural similarities, has pointed to its potential as a monoamine oxidase (MAO) inhibitor for use in neurological diseases like epilepsy. mdpi.com Notably, that research suggested that modifications to a pyrrolidine ring could enhance MAO-B inhibition, a target for Parkinson's disease. mdpi.com The phenolic moiety is also independently recognized for its neuroprotective potential, with simple phenols like resorcinol (B1680541) showing promise as therapeutic agents in neurodegenerative diseases due to their antioxidant and anti-inflammatory properties. nih.gov
These findings suggest that a compound like this compound, which contains both the pyrrolidine and phenol motifs, could be a candidate for investigation in neuroprotective and antioxidant applications.
Importance in Drug Design and Exploration of New Treatment Avenues
The utility of 3-(Pyrrolidin-3-yl)phenol as a molecular scaffold in drug design is multifaceted, stemming from the advantageous properties of its constituent parts—the pyrrolidine ring and the phenol moiety. This combination has proven effective in the exploration of new treatments for complex diseases.
The phenol group, a hydroxyl group attached to a benzene (B151609) ring, is a key functional group in many pharmacologically active compounds. It can act as both a hydrogen bond donor and acceptor, enabling strong and specific interactions with amino acid residues in a protein's active site. This hydrogen-bonding capability is often essential for high-affinity binding to a biological target. The 3-phenol substitution pattern is a well-established feature in ligands for various CNS receptors.
The combination of these two groups in the 3-(Pyrrolidin-3-yl)phenol scaffold creates a pharmacophore with a defined spatial relationship between a basic nitrogen atom (in the pyrrolidine) and a hydrogen-bonding phenol group. This arrangement is a key recognition element for several classes of receptors. Researchers can systematically modify this core structure to fine-tune pharmacological properties and develop selective ligands.
Exploration in Muscarinic Receptor Ligands:
A significant area of research involving this scaffold is the development of ligands for muscarinic acetylcholine (B1216132) receptors (mAChRs). These receptors are implicated in the pathophysiology of several CNS disorders, including Alzheimer's disease and schizophrenia. The development of subtype-selective muscarinic agonists has been a long-standing goal in medicinal chemistry. Research has shown that derivatives built upon 3-substituted azacyclic scaffolds, such as the pyrrolidine ring, are promising candidates for selective M1 and M4 muscarinic agonists. The 3-(Pyrrolidin-3-yl)phenol core provides the necessary structural elements to interact with the orthosteric or allosteric sites of these receptors.
Exploration in Opioid Receptor Ligands:
The 3-phenol motif is also a classic feature of many potent opioid receptor ligands. Researchers are continually exploring new molecular scaffolds to develop novel opioid receptor antagonists and agonists. The pyrrolidine ring serves as a versatile building block in this context, allowing for the creation of new chemical entities that can mimic the structure of known dipeptide ligands for the µ-opioid receptor. Studies have demonstrated that incorporating polar groups with hydrogen-bonding character, such as a phenol, onto an aromatic ring attached to a pyrrolidine-containing structure can significantly enhance binding affinity for the µ-opioid receptor.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C10H14ClNO |
|---|---|
Molecular Weight |
199.68 g/mol |
IUPAC Name |
3-pyrrolidin-3-ylphenol;hydrochloride |
InChI |
InChI=1S/C10H13NO.ClH/c12-10-3-1-2-8(6-10)9-4-5-11-7-9;/h1-3,6,9,11-12H,4-5,7H2;1H |
InChI Key |
KQQYBQCYWCUOGH-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1C2=CC(=CC=C2)O.Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Pyrrolidin 3 Yl Phenol Hydrochloride and Analogues
Strategic Approaches for Pyrrolidine (B122466) Ring Construction and Functionalization
The development of efficient and stereoselective methods for constructing the pyrrolidine skeleton is a central theme in modern organic synthesis. nih.gov These strategies often aim to create multiple stereocenters in a single, controlled step. acs.org
Enantioselective Synthesis via Catalytic Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylides
The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides stands out as a highly effective and atom-economical method for the enantioselective synthesis of substituted pyrrolidines. mappingignorance.org This reaction is capable of generating up to four new contiguous stereocenters with a high degree of regio- and stereoselectivity. mappingignorance.orgnih.gov The versatility of this method allows for the synthesis of complex polycyclic products, including spirooxindoles. acs.orgnih.gov
A variety of chiral metal catalysts have been developed for this transformation, with copper(I) and silver(I) complexes being particularly effective. mappingignorance.org For instance, the use of a Cu(CH₃CN)₄ClO₄/Taniaphos catalyst system in the reaction of azomethine ylides with vinyl sulfones has been shown to yield enantioenriched 3-sulfonyl cycloadducts with up to 85% enantiomeric excess (ee) and high exo selectivity. nih.gov These adducts serve as versatile intermediates for 2,5-disubstituted pyrrolidines. nih.gov In other examples, a dual Cu(I)/chiral phosphoric acid (CPA) catalytic system has been employed for the enantioselective synthesis of 3,3'-pyrrolidinyl spirooxindoles, achieving up to 90% ee. nih.govresearchgate.net
| Catalyst System | Dipolarophile | Product Type | Enantiomeric Excess (ee) | Selectivity | Reference |
| Cu(CH₃CN)₄ClO₄/Taniaphos | Vinyl sulfones | 3-sulfonyl pyrrolidines | up to 85% | Nearly complete exo | nih.gov |
| Cu(I)/Chiral Phosphoric Acid | 3-arylidene/alkylidene oxindoles | 3,3'-pyrrolidinyl spirooxindoles | up to 90% | High | nih.govresearchgate.net |
| Ag(I) with chiral ligand | Propiolate ester | 1,3,4-trisubstituted pyrrolines | Good to excellent | High | capes.gov.br |
Reductive Cyclization Pathways for Pyrrolidine Ring Formation
Reductive cyclization represents another important strategy for the synthesis of the pyrrolidine ring system. These methods often involve the formation of carbon-carbon or carbon-nitrogen bonds in a reductive manner, frequently employing transition metal catalysts. One such approach is the rhodium-catalyzed reductive cyclization of 1,6-diynes and 1,6-enynes mediated by hydrogen. acs.org This method allows for catalytic carbon-carbon bond formation through the capture of hydrogenation intermediates. acs.org
Tandem reactions that combine a reductive coupling with a cyclization step have also been developed to access enantioenriched pyrrolidines. For example, an iron-catalyzed asymmetric reductive cross-coupling of ketimines with 1,3-diiodides can afford pyrrolidines with challenging quaternary stereocenters at the α-position. acs.org This transformation is promoted by a chiral bisoxazoline-phosphine ligand in the presence of manganese as a reductant. acs.org Additionally, radical cyclizations of β-amino radicals provide a pathway to the pyrrolidine ring. acs.org
Copper-Catalyzed Intramolecular Amination of Unactivated C(sp³)-H Bonds for Pyrrolidine Derivatives
A powerful and modern approach to pyrrolidine synthesis involves the direct functionalization of unactivated C(sp³)–H bonds. Copper-catalyzed intramolecular amination has emerged as a practical strategy for constructing pyrrolidine derivatives from acyclic amines. researchgate.netorganic-chemistry.org This reaction selectively functionalizes the C-H bond at the delta (δ) position relative to the amine functionality, effectively forming the five-membered ring. researchgate.net The process is tolerant of primary, secondary, and tertiary C-H bonds and utilizes inexpensive and commercially available copper catalysts. researchgate.net
Recent advancements have focused on achieving enantioselectivity in these reactions. A dual copper(I)/chiral phosphoric acid (CPA) catalytic system has been successfully employed for the intramolecular radical amination of tertiary C(sp³)-H bonds in N-chlorosulfonamides. researchgate.netsustech.edu.cn This method provides access to α-quaternary pyrrolidines with up to 81% ee. researchgate.net The mechanism involves an intramolecular 1,5-hydrogen atom transfer (HAT) to generate a key tertiary carbon-centered radical, which then undergoes C-N bond formation. researchgate.netsustech.edu.cn
| Catalyst System | Substrate | Product | Yield | Enantiomeric Excess (ee) | Reference |
| Copper catalyst | Acyclic amines | Pyrrolidines | Good | N/A | researchgate.netorganic-chemistry.org |
| Cu(I)/Phosphoric Acid | N-chlorosulfonamide | α-quaternary pyrrolidines | up to 94% | N/A | sustech.edu.cn |
| Cu(I)/Chiral Phosphoric Acid | N-chlorosulfonamide | Chiral α-quaternary pyrrolidines | Moderate to excellent | up to 81% | researchgate.netsustech.edu.cn |
Intramolecular Schmidt Reactions in Pyrrolidine Synthesis
The intramolecular Schmidt reaction is a valuable tool for the synthesis of nitrogen-containing heterocycles, including pyrrolidines. chimia.ch This reaction typically involves the acid-promoted reaction of an alkyl azide (B81097) with a carbonyl group or its derivative, leading to a rearrangement and cyclization. A Tf₂O-promoted intramolecular Schmidt reaction of 2-substituted ω-azido carboxylic acids has been shown to produce a series of 2-substituted pyrrolidines. organic-chemistry.org
The versatility of the Schmidt reaction has been demonstrated in the synthesis of complex alkaloids. For instance, the reaction of δ-azidovaleryl chlorides, generated in situ from the corresponding azidocarboxylic acids, can lead to pyrrolidine derivatives through the intramolecular trapping of isocyanate or N-acyliminium ion intermediates. thieme-connect.com This methodology has been successfully applied to the synthesis of the pyrrolophenanthridine alkaloid assoanine. thieme-connect.com The intramolecular capture of these reactive intermediates by tethered alkenes or alkynes has also been utilized to construct substituted pyrrolizidines. nih.gov
Palladium-Catalyzed Cascade Cyclization-Coupling Reactions for Substituted Pyrrolidines
Palladium-catalyzed cascade reactions are powerful for rapidly assembling complex molecular architectures from simple precursors. rsc.org These cascades can involve the formation of both carbon-carbon and carbon-heteroatom bonds in a single synthetic operation. rsc.org Dehydrotryptophan derivatives, which contain a pyrrolidine-like indole (B1671886) core, have been prepared via palladium-catalyzed aminocyclization-Heck-type coupling cascades starting from o-alkynylaniline derivatives. acs.org
Another strategy involves a one-pot sequence that combines a Suzuki cross-coupling reaction with a subsequent cyclization. For example, the reaction of a suitable precursor with 2-(Boc-amino)benzeneboronic acid pinacol (B44631) ester in the presence of a palladium catalyst can lead to spontaneous deprotection and intramolecular condensation to form substituted phenanthridines, which feature a fused nitrogen heterocycle system. rsc.org These methods highlight the efficiency of palladium catalysis in constructing complex heterocyclic frameworks. nih.govyoutube.com
Chiral N-Heterocycle Synthesis through Iridium-Catalyzed Borrowing Hydrogen Annulation
The "borrowing hydrogen" methodology offers an economical and environmentally friendly approach to C-N bond formation. Iridium catalysts are particularly effective in promoting these reactions. An iridium-catalyzed annulation strategy has been developed for the synthesis of C2, C3, and C4-substituted saturated aza-heterocycles, including pyrrolidines, from diols and amines. sci-hub.se
A significant advancement in this area is the enantioconvergent access to chiral N-heterocycles from simple racemic diols and primary amines. acs.org The use of a chiral amine-derived iridacycle catalyst is key to achieving high efficiency and enantioselectivity in the one-step construction of two C-N bonds. acs.org This method provides a rapid route to a diverse range of enantioenriched pyrrolidines. acs.org Furthermore, iridium-catalyzed transfer hydrogenation of N-heteroarenes using formic acid as the hydrogen source offers a mild and efficient route to saturated heterocycles. nih.gov A chiral Cp*Ir(III) complex has shown promise in achieving enantioselective transfer hydrogenation. nih.gov
| Catalyst | Reactants | Product | Key Feature | Reference |
| [CpIrCl₂]₂ | Diol, Amine | Substituted saturated aza-heterocycles | Hydrogen borrowing catalysis | sci-hub.sethieme-connect.de |
| Chiral amine-derived iridacycle | Racemic diol, Primary amine | Enantioenriched pyrrolidines | Enantioconvergent annulation | acs.org |
| Chiral N,N-chelated CpIr(III) complex | N-heteroarene, Formic acid | Chiral saturated N-heterocycles | Asymmetric transfer hydrogenation | nih.gov |
Chemodivergent Syntheses of Pyrrolidines from Levulinic Acid and Aromatic Amines
Levulinic acid, a biomass-derived platform chemical, serves as a versatile starting material for the synthesis of pyrrolidine derivatives. One prominent strategy involves its catalytic reductive amination with various amines. An iridium catalyst system has demonstrated high efficiency in converting levulinic acid into N-substituted 5-methyl-2-pyrrolidones. nih.gov This chemoselective process utilizes hydrogen gas as the reductant and is effective for a range of aromatic amines, yielding N-aryl pyrrolidones. nih.gov This method highlights a sustainable route to pyrrolidine precursors, leveraging a renewable starting material. nih.gov
| Reactants | Catalyst System | Product | Key Features |
| Levulinic Acid, Aromatic Amines | Iridium Catalyst, H₂ | N-Aryl-5-methyl-2-pyrrolidones | High efficiency, Chemoselective, Utilizes biomass-derived starting material |
Table 1: Iridium-Catalyzed Reductive Amination of Levulinic Acid. nih.gov
Nucleophilic Ring Closure at Activated Oximes for Substituted Pyrrolidines
A rapid and efficient method for constructing the pyrrolidine ring involves the nucleophilic ring closure of activated oximes. rsc.orgrsc.org This strategy begins with the synthesis of γ-nitro ketones via the Michael addition of a ketone to a nitroalkene. These adducts are then converted into their corresponding oximes. rsc.org Activation of the oxime hydroxyl group, for instance as a mesylate or a 2,4-dinitrophenyl ether, facilitates an intramolecular nucleophilic attack by a stabilized enolate at the nitrogen atom. rsc.orgrsc.org This cyclization step, which effectively out-competes the more common Beckmann rearrangement, yields substituted pyrrolines. rsc.orgrsc.org Subsequent reduction of the pyrroline (B1223166) double bond, often with a reducing agent like sodium cyanoborohydride (NaBH₃CN), provides diastereoselective access to the corresponding substituted pyrrolidines. rsc.orgrsc.org This two-step sequence from the activated oxime offers a swift route to functionalized pyrrolidine systems from readily available precursors. rsc.org
| Starting Material | Key Intermediate | Final Product | Process Highlights |
| γ-Nitro Ketones | Activated Oxime Ethers/Esters | Substituted Pyrrolidines | Bypasses Beckmann rearrangement, Diastereoselective reduction |
Table 2: Synthesis of Pyrrolidines via Nucleophilic Ring Closure of Activated Oximes. rsc.orgrsc.org
Reductive Amination Strategies for N-Aryl-Substituted Pyrrolidines, Including Iridium-Catalyzed Methods
Reductive amination stands as one of the most efficient and prevalent strategies for synthesizing N-aryl-substituted pyrrolidines. nih.govnih.gov This method involves the reaction of a dicarbonyl compound, such as a 1,4-diketone, with an aniline (B41778) to form a C=N intermediate (an imine or enamine), which is then reduced to create the C-N bond and form the pyrrolidine ring. nih.gov
A particularly effective modern approach utilizes iridium-catalyzed transfer hydrogenation for the successive reductive amination of diketones. nih.gov This one-pot procedure employs a catalyst, such as an iridium complex, with formic acid as the hydrogen source, to furnish N-aryl-substituted pyrrolidines in good to excellent yields and with high stereoselectivity. nih.gov This protocol is noted for its operational simplicity, potential for scale-up, and the use of water as a possible solvent, highlighting its practical applicability in organic synthesis. nih.gov The development of such catalytic systems addresses challenges related to selectivity, substrate scope, and reaction conditions in the construction of these valuable heterocyclic moieties. nih.govnih.gov
| Reactants | Catalyst System | Key Features |
| 1,4-Diketones, Anilines | Iridium Catalyst, Formic Acid (HCO₂H) | Good to excellent yields, High stereoselectivity, Mild conditions, Water as a solvent option |
Table 3: Iridium-Catalyzed Successive Reductive Amination for N-Aryl-Pyrrolidines. nih.gov
Multicomponent Reaction Approaches for Diverse Pyrrolidine Derivatives
Multicomponent reactions (MCRs) have emerged as powerful tools in modern organic synthesis, enabling the construction of complex molecules like pyrrolidine derivatives in a single step from three or more starting materials. tandfonline.comresearchgate.net These reactions are highly valued for their atom and step economy, which reduces waste and solvent consumption compared to traditional multi-step syntheses. tandfonline.com
A prominent MCR for pyrrolidine synthesis is the [3+2] cycloaddition reaction involving azomethine ylides. tandfonline.comacs.org Azomethine ylides are 1,3-dipoles that can be generated in situ from the condensation of an α-amino acid or ester with an aldehyde. acs.org In a one-pot, three-component cascade, an aldehyde, an amino ester (like dimethyl 2-aminomalonate), and an electron-deficient alkene (dipolarophile) are mixed to produce highly functionalized pyrrolidines in good to excellent yields. acs.org The reaction proceeds through the formation of an imine, which then tautomerizes to the azomethine ylide. This ylide is immediately trapped by the dipolarophile in a [3+2] cycloaddition to form the pyrrolidine ring. acs.org This method is notable for its mild reaction conditions and its ability to incorporate even enolizable aldehydes, which can be problematic in other cascade technologies. acs.org
Iridium catalysis has also been applied to the reductive generation of azomethine ylides from tertiary amides and lactams. acs.orgnih.govchemrxiv.orgunife.itchemrxiv.org Using Vaska's complex ([IrCl(CO)(PPh₃)₂]) and a silane (B1218182) reductant, a wide range of stabilized and unstabilized azomethine ylides can be formed under mild conditions. acs.orgnih.govunife.it Their subsequent inter- and intramolecular cycloaddition with alkenes provides efficient access to structurally complex pyrrolidine architectures. acs.orgnih.gov
| Components | Intermediate | Reaction Type | Key Advantages |
| Aldehyde, Amino Ester, Alkene | Azomethine Ylide | [3+2] Cycloaddition | High efficiency, Mild conditions, Broad substrate scope |
| Tertiary Amide, Alkene | Azomethine Ylide (reductively generated) | Iridium-Catalyzed [3+2] Cycloaddition | Access to diverse/complex pyrrolidines from stable amides |
Table 4: Synthesis of Pyrrolidines via Azomethine Ylide-Based Multicomponent Reactions. acs.orgacs.orgnih.gov
The intramolecular aza-Michael addition is a key strategy for the cyclization step in the synthesis of various nitrogen-containing heterocycles, including pyrrolidines. rsc.org In the context of multicomponent reactions, a Michael addition can be integrated into a cascade sequence. For example, a one-pot reaction between aldehydes, amino acid esters, and chalcones can produce pyrrolidine-2-carboxylates. tandfonline.com This process is thought to involve the initial formation of a Schiff base from the aldehyde and amino ester. An iodine-initiated Michael addition of the Schiff base to the chalcone (B49325) (an α,β-unsaturated ketone) is followed by an intramolecular cyclization to afford the final pyrrolidine product. tandfonline.com The intramolecular nucleophilic attack of the nitrogen onto the activated double bond of the Michael acceptor is the ring-forming step. tandfonline.comrsc.org
| Reaction Type | Key Steps | Resulting Product |
| One-Pot Multicomponent Reaction | 1. Schiff Base Formation2. Intermolecular Michael Addition3. Intramolecular Cyclization | Substituted Pyrrolidines |
Table 5: Pyrrolidine Synthesis Involving Intramolecular Michael Addition. tandfonline.comrsc.org
Multicomponent reactions are particularly adept at constructing complex molecular architectures such as spirocyclic systems, where two rings share a single atom. tandfonline.comnih.gov Spiro pyrrolidines can be synthesized via a one-pot, three-component [3+2] cycloaddition reaction. tandfonline.com A common approach involves the reaction of isatin (B1672199), an amino acid (such as glycine (B1666218) methyl ester), and a suitable dipolarophile. tandfonline.comrsc.org The isatin and amino acid first react to form an azomethine ylide intermediate in situ. tandfonline.comnih.gov This ylide then undergoes a cycloaddition with a dipolarophile, such as a (Z)-5-arylidene-2-thioxothiazolidin-4-one, to generate the spirooxindole pyrrolidine derivative. tandfonline.com
More complex spiro compounds, like spiro{pyrrolidine-3,1′-pyrrolo[3,4-c]pyrrole}s, can be formed through a multicomponent 1,3-dipolar cycloaddition involving a primary amine, an aldehyde, and two equivalents of a maleimide. researchgate.net The ability to accelerate these complex constructions, for example at an air-liquid interface, is an area of active research. rsc.org These methods provide access to novel spirocyclic scaffolds that are of significant interest for drug discovery. nih.gov
| Reaction Type | Key Components | Product Architecture |
| [3+2] Cycloaddition | Isatin, Amino Acid, Dipolarophile | Spirooxindole Pyrrolidine |
| 1,3-Dipolar Cycloaddition | Primary Amine, Aldehyde, Maleimides (2 equiv.) | Spiro{pyrrolidine-3,1′-pyrrolo[3,4-c]pyrrole} |
Table 6: Multicomponent Reactions for the Formation of Spiro Pyrrolidines. tandfonline.comnih.govresearchgate.net
N-Alkylation Procedures for Pyrrolidine Derivatives
N-alkylation is a fundamental transformation in the synthesis of pyrrolidine derivatives, allowing for the introduction of various substituents on the nitrogen atom, which can significantly influence the biological activity of the molecule.
One of the most efficient and widely used methods for the N-alkylation of pyrrolidines is reductive amination . libretexts.orgresearchgate.net This reaction involves the condensation of a pyrrolidine with a carbonyl compound (an aldehyde or ketone) to form an iminium ion intermediate, which is then reduced in situ to the corresponding N-alkylated pyrrolidine. researchgate.netnih.gov A variety of reducing agents can be employed for this purpose, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being particularly common due to their selectivity for reducing the iminium ion in the presence of the starting carbonyl compound. nih.govmdpi.com The reaction is typically performed under mild, neutral, or slightly acidic conditions. researchgate.net For instance, N-methylpyrrolidine zinc borohydride (B1222165) has been described as a stable and efficient reducing agent for the reductive amination of aldehydes and ketones. nih.gov
Direct alkylation of the pyrrolidine nitrogen with alkyl halides is another common approach, although it can be complicated by overalkylation, leading to the formation of quaternary ammonium (B1175870) salts. researchgate.net This method is a type of nucleophilic aliphatic substitution where the amine acts as the nucleophile. researchgate.net To control the reaction and favor mono-alkylation, reaction conditions such as the choice of base and solvent are critical. researchgate.net
Catalytic methods have also been developed to achieve N-alkylation. For example, ruthenium and iron-based catalysts have been used for the decarboxylative N-alkylation of cyclic α-amino acids with alcohols, providing a sustainable route to N-alkylated pyrrolidines. tandfonline.com Palladium-catalyzed reductive N-alkylation of glutamic acid has also been reported as a method to produce N-alkyl-2-pyrrolidones. researchgate.net Furthermore, iridium-catalyzed successive reductive amination of diketones with anilines offers a pathway to N-aryl-substituted pyrrolidines. libretexts.org
The choice of the N-alkylation method often depends on the specific substrate and the desired final product. The table below summarizes some common N-alkylation procedures.
| Method | Reagents | Key Features | Citation |
| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN) | High efficiency, mild conditions, good functional group tolerance. | researchgate.netnih.govmdpi.com |
| Direct Alkylation | Alkyl Halide, Base | Simpler procedure, but risk of overalkylation. | researchgate.net |
| Catalytic Alkylation | Alcohol, Catalyst (e.g., Ru, Fe, Pd, Ir) | Sustainable, utilizes readily available starting materials. | libretexts.orgtandfonline.comresearchgate.net |
Methodologies for Phenolic Moiety Introduction and Elaboration
The introduction and modification of the phenolic group are critical steps in the synthesis of 3-(pyrrolidin-3-yl)phenol (B3283138) and its analogues.
The alkylation of a phenolic hydroxyl group, or O-alkylation, is a common strategy to introduce various functionalities or to act as a protecting group during a multi-step synthesis. researchgate.netrsc.org This reaction typically involves the deprotonation of the phenol (B47542) with a base to form a more nucleophilic phenoxide ion, which then reacts with an alkylating agent, such as an alkyl halide. researchgate.net A variety of bases can be used, including potassium carbonate, often in a solvent-free environment or with an organic base as a catalyst. researchgate.net The choice of alkylating agent and reaction conditions allows for the synthesis of a wide array of aryl alkyl ethers. tandfonline.comresearchgate.net The alkylation can be a competitive process between O-alkylation and C-alkylation, and achieving high selectivity for O-alkylation is a key challenge. researchgate.net
In many synthetic routes, the phenolic hydroxyl group is initially present as a methyl ether (an anisole (B1667542) derivative) for stability or as part of the starting material. researchgate.net The cleavage of this aryl methyl ether, known as demethylation, is a crucial step to unmask the free phenol. researchgate.netnih.gov This is often achieved under harsh conditions using strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI), or with Lewis acids such as boron tribromide (BBr₃) and aluminum chloride (AlCl₃). researchgate.netnih.govresearchgate.net BBr₃ is particularly effective and can be used under milder conditions. rsc.org More recently, methods using odorless thiols have been developed to provide a more practical and less hazardous alternative. nih.gov Once the phenol is liberated, it can then be subjected to subsequent alkylation reactions as described in the previous section to introduce different alkyl groups if desired.
The phenolic component can be introduced through a nucleophilic substitution reaction where pyrrolidin-3-ol acts as the nucleophile. nih.govucl.ac.uk In such a reaction, the hydroxyl group of pyrrolidin-3-ol attacks an electrophilic carbon atom on a precursor molecule, leading to the formation of a new carbon-oxygen bond. libretexts.org For this to occur, the substrate must have a good leaving group. libretexts.org The reaction conditions, such as solvent and temperature, are crucial for the success of the substitution. lumenlearning.com While direct displacement reactions are a fundamental synthetic strategy, the specific application with pyrrolidin-3-ol hydrochloride would depend on the nature of the electrophilic partner. In some cases, the hydroxyl group of the pyrrolidin-3-ol might first be converted to a better leaving group to facilitate reaction with a phenolic nucleophile. For example, treatment with phosphorus tribromide (PBr₃) can convert the alcohol to a bromide, which is a better leaving group for subsequent SN2 reactions. youtube.com
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. In the context of synthesizing complex molecules containing a pyrrolidine and a pyridine (B92270) ring linked by a vinyl group, reactions like the Heck coupling are highly relevant. psu.eduresearchgate.net An oxidative Heck coupling, for instance, can be used to couple a vinyl pyridine with an aryl boronic acid in the presence of a palladium catalyst. psu.eduresearchgate.net This methodology can be extended to vinyl-pyrrolidine systems. For example, a palladium-catalyzed N-vinylation of azaheterocycles, including pyrroles, has been described using vinyl triflates. nih.gov These reactions often require a palladium source, a ligand, a base, and an oxidant to regenerate the active catalyst. psu.edu The choice of these components is critical for achieving high yields and stereoselectivity. researchgate.net
Stereochemical Control and Chiral Synthesis of Pyrrolidine-Phenol Conjugates
Controlling the stereochemistry of the pyrrolidine ring is essential for the synthesis of specific enantiomers of 3-(pyrrolidin-3-yl)phenol, as different stereoisomers can have vastly different biological activities.
Stereoselective synthesis can be achieved through various strategies. One common approach is to start with a chiral precursor, such as L-proline or another enantiomerically pure starting material, and carry out a series of stereoretentive or stereoinvertive reactions. nih.gov For example, a highly efficient and stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile has been developed, which is a key intermediate for certain antibiotics. researchgate.netnih.gov
Asymmetric catalysis is another powerful tool. For instance, a palladium-catalyzed C-H arylation with excellent regio- and stereoselectivity has been used to synthesize cis-3,4-disubstituted pyrrolidines. acs.org Chiral ligands can be used in conjunction with metal catalysts to induce enantioselectivity in the formation of the pyrrolidine ring or in the introduction of substituents. researchgate.net Nickel-catalyzed enantioselective reductive cyclization of N-alkynones has been reported for the synthesis of pyrrolidines bearing chiral tertiary alcohols. researchgate.net
1,3-dipolar cycloaddition reactions between azomethine ylides and alkenes are a powerful method for constructing the pyrrolidine ring with control over multiple stereocenters. acs.org The use of chiral auxiliaries, such as an N-tert-butanesulfinyl group, can direct the stereochemical outcome of the cycloaddition. acs.org
Furthermore, enzymatic reactions can be employed for stereocontrol. A one-pot photoenzymatic synthesis has been reported for N-Boc-3-amino/hydroxy-pyrrolidine with high conversion and excellent enantiomeric excess, combining a photochemical oxyfunctionalization with a stereoselective enzymatic transamination or carbonyl reduction. nih.gov
The table below highlights some approaches to stereochemical control.
| Method | Description | Key Features | Citation |
| Chiral Pool Synthesis | Utilizes readily available chiral starting materials like amino acids. | Relies on the inherent chirality of the starting material. | nih.gov |
| Asymmetric Catalysis | Employs a chiral catalyst to induce stereoselectivity. | Can achieve high enantiomeric excess with small amounts of catalyst. | acs.orgresearchgate.net |
| Chiral Auxiliaries | A chiral group is temporarily attached to the substrate to direct the reaction. | The auxiliary is removed after the desired stereochemistry is set. | acs.org |
| Enzymatic Reactions | Uses enzymes to catalyze stereoselective transformations. | High selectivity and mild reaction conditions. | nih.gov |
Significance of Enantioselectivity in Pyrrolidine-Based Compounds for Biological Activity
Chirality, or the "handedness" of a molecule, is a fundamental concept in drug design and development. researchfloor.orglongdom.org Molecules that are non-superimposable mirror images of each other are known as enantiomers. longdom.org While enantiomers share the same chemical formula and physical properties in an achiral environment, they can exhibit markedly different pharmacological, metabolic, and toxicological profiles within the chiral environment of the human body, where they interact with enantioselective proteins like enzymes and receptors. mdpi.comnih.govresearchgate.net
The significance of enantioselectivity is highlighted in various pyrrolidine-containing compounds:
For the local anesthetic bupivacaine, the (S)-enantiomer (levobupivacaine) is significantly less cardiotoxic than the (R)-enantiomer. mdpi.com
In some cases, the 3-R-methylpyrrolidine scaffold promotes pure antagonist activity at the estrogen receptor α (ERα), which is beneficial for breast cancer treatment, in contrast to other stereoisomers. nih.gov
The creation of multiple stereogenic centers in multisubstituted pyrrolidines can lead to novel bioactivities. acs.orgnih.gov Research has shown that the presence of quaternary stereogenic centers in certain pyrrolidine derivatives was crucial for their anticancer efficacy. acs.orgnih.gov
Therefore, the ability to selectively synthesize a single, desired enantiomer of a pyrrolidine-based drug candidate is of paramount importance in modern medicinal chemistry to optimize efficacy and safety. longdom.orgmdpi.com This has driven the development of numerous asymmetric synthetic strategies.
Asymmetric Synthetic Routes to Chiral Pyrrolidines
The demand for enantiomerically pure pyrrolidine derivatives has spurred the development of various asymmetric synthetic methodologies. These strategies can be broadly categorized based on the source of chirality, including the use of the chiral pool, chiral auxiliaries, and asymmetric catalysis. mdpi.comacs.org
Chiral Pool Synthesis: This approach utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. (S)-Proline and (S)-4-hydroxyproline are common choices from the chiral pool for synthesizing more complex pyrrolidine structures. mdpi.comresearchgate.net However, a drawback of this method is that it can be difficult to introduce functional groups at various positions on the pyrrolidine ring, which can limit the exploration of structure-activity relationships. mdpi.com
Catalytic Asymmetric Synthesis: This is one of the most efficient methods for constructing chiral molecules. researchgate.net It involves the use of a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.
1,3-Dipolar Cycloaddition: The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with alkenes is a highly effective and atom-economical method for synthesizing substituted pyrrolidines. mappingignorance.orgacs.org This reaction can create up to four new contiguous stereocenters in a single step. mappingignorance.org Various metal catalysts, including those based on silver (Ag) and copper (Cu), have been developed to control the stereochemical outcome of these cycloadditions. mappingignorance.orgacs.org
Organocatalysis: Chiral pyrrolidines themselves, particularly derivatives of proline and prolinol, are widely used as organocatalysts to promote a variety of enantioselective transformations. mdpi.com These catalysts can be used in reactions like asymmetric Michael additions and aldol (B89426) reactions to construct other chiral molecules, including new pyrrolidine scaffolds. mdpi.comwhiterose.ac.uk For example, a "clip-cycle" strategy has been developed using a chiral phosphoric acid catalyst for the aza-Michael cyclization to produce enantioenriched pyrrolidines. whiterose.ac.uk
Other Asymmetric Routes:
Asymmetric Hydrogenation: Chiral catalysts can be used for the asymmetric hydrogenation of pyrrole (B145914) precursors to yield chiral pyrrolidines. acs.orgresearchgate.net
"Clip-Cycle" Synthesis: An asymmetric 'clip-cycle' reaction provides a two-step pathway to substituted pyrrolidines. This method involves the reaction of an amine, an aldehyde, and an α,β-unsaturated thioester, followed by a chiral phosphoric acid (CPA) catalyzed aza-Michael cyclization. whiterose.ac.uk
Cyclization of Acyclic Precursors: Optically pure pyrrolidine derivatives can be obtained through the stereoselective cyclization of acyclic starting materials. mdpi.com For instance, the synthesis of the antibiotic Anisomycin involves the key cyclization of an alcohol to form the Boc-protected pyrrolidine ring. mdpi.com
The table below summarizes some of the asymmetric routes used for synthesizing chiral pyrrolidines.
| Asymmetric Strategy | Description | Key Reagents/Catalysts | Advantages |
| Chiral Pool Synthesis | Utilizes enantiopure starting materials like amino acids. | (S)-Proline, (S)-4-hydroxyproline | Readily available, inexpensive starting materials. |
| 1,3-Dipolar Cycloaddition | Reaction between an azomethine ylide and an alkene. | Silver (Ag) or Copper (Cu) complexes, Chiral ligands | High atom economy, can create multiple stereocenters. mappingignorance.orgacs.org |
| Organocatalysis | Use of small chiral organic molecules as catalysts. | Proline derivatives, Diarylprolinol silyl (B83357) ethers, Chiral Phosphoric Acids (CPA) | Metal-free, environmentally friendly. mdpi.comwhiterose.ac.uk |
| Asymmetric Lithiation | Deprotonation using a chiral ligand-complexed base. | s-BuLi or i-PrLi, Chiral diamines (e.g., sparteine) | Effective for functionalizing the pyrrolidine ring. whiterose.ac.uk |
Diastereoselective Access to Pyrrolidines Through Specific Reductions
Diastereoselective synthesis is crucial when a molecule contains multiple stereocenters. The goal is to control the relative configuration of these centers. Specific reduction reactions are a powerful tool for achieving diastereoselective access to complex pyrrolidine structures. acs.orgnih.gov
One prominent method is the heterogeneous catalytic hydrogenation of substituted pyrroles. acs.orgnih.govresearchgate.net In this process, hydrogen is typically delivered from one face of the aromatic pyrrole ring, leading to a specific diastereomer of the resulting pyrrolidine. For example, the reduction of 2,5-disubstituted pyrroles often yields cis-2,5-dialkylpyrrolidines with high selectivity. acs.org The presence of existing stereocenters in the substituents on the pyrrole ring can direct the approach of the hydrogen, resulting in a highly diastereoselective reduction. acs.org This strategy can generate functionalized pyrrolidines with up to four new stereocenters. acs.orgnih.gov
Another approach involves the reduction of enamines derived from pyroglutamic acid. This method provides a versatile and diastereocontrolled route to 2,5-disubstituted pyrrolidines. researchgate.net
Furthermore, copper-promoted intramolecular aminooxygenation of alkenes has been shown to be a high-yielding route for the diastereoselective synthesis of disubstituted pyrrolidines. nih.gov The stereochemical outcome of this reaction is dependent on the position of substituents on the starting alkene chain:
α-Substituted 4-pentenyl sulfonamides preferentially form cis-2,5-pyrrolidines with excellent diastereomeric ratios (dr >20:1). nih.gov
γ-Substituted substrates favor the formation of trans-2,3-pyrrolidine adducts with moderate selectivity. nih.gov
A substrate where the nitrogen substituent is directly attached to the α-carbon leads exclusively to the trans-2,5-pyrrolidine. nih.gov
The table below provides examples of diastereoselective reductions for pyrrolidine synthesis.
| Reaction Type | Substrate | Key Reagents/Catalyst | Major Diastereomer | Selectivity (dr) |
| Catalytic Hydrogenation | 2,5-Disubstituted Pyrroles | Heterogeneous catalysts (e.g., Rh/Al₂O₃, Pt/Al₂O₃) | cis-2,5-Disubstituted Pyrrolidine | High |
| Intramolecular Aminooxygenation | α-Substituted 4-pentenyl sulfonamides | Copper(II) promoter | cis-2,5-Disubstituted Pyrrolidine | >20:1 nih.gov |
| Intramolecular Aminooxygenation | γ-Substituted 4-pentenyl sulfonamides | Copper(II) promoter | trans-2,3-Disubstituted Pyrrolidine | ~3:1 nih.gov |
These methods demonstrate that specific reduction and cyclization strategies can be finely tuned to afford desired diastereomers of substituted pyrrolidines, which are valuable building blocks for complex bioactive molecules. acs.org
Challenges and Advancements in Achieving Stereochemical Selectivity and Substrate Versatility
While significant progress has been made in the stereoselective synthesis of pyrrolidines, several challenges remain. A primary challenge is the simultaneous achievement of high stereoselectivity (both enantioselectivity and diastereoselectivity) and broad substrate versatility . researchgate.net Often, a catalytic system that works exceptionally well for one type of substrate may show poor selectivity or reactivity with a slightly different starting material. nih.gov
Another challenge lies in the synthesis of sterically demanding pyrrolidines, such as those with multiple contiguous stereocenters or quaternary stereocenters (a carbon atom bonded to four other non-hydrogen atoms). acs.orgnih.gov The creation of these complex structures is synthetically demanding but can lead to compounds with unique and improved biological activities. acs.orgnih.gov
Recent advancements are addressing these challenges:
Development of Novel Catalysts and Ligands: A major focus of research is the design of new chiral ligands and catalysts that can provide high levels of stereocontrol across a wider range of substrates. acs.orgresearchgate.net For instance, chiral diamines and amino alcohols derived from (S)-proline have been developed as effective ligands in highly selective asymmetric reactions. researchgate.net The development of cooperative catalysis, where multiple catalysts work in concert, is also a promising area.
Computational Studies: The use of computational modeling helps in understanding reaction mechanisms and the origins of stereoselectivity. mappingignorance.org By predicting how a substrate will interact with a catalyst, researchers can more rationally design new catalysts and reaction conditions to favor the desired stereochemical outcome. For example, computational studies have elucidated how electronic effects can alter the mechanism in 1,3-dipolar cycloadditions. mappingignorance.org
Tandem Reactions: The development of tandem or cascade reactions, where multiple bond-forming events occur in a single pot, offers an efficient way to build molecular complexity. A gold-catalyzed tandem reaction has been developed for the rapid synthesis of pyrrolidine derivatives bearing a tetrasubstituted carbon stereocenter. nih.gov
Biocatalysis: The use of enzymes as catalysts (biocatalysis) is a growing field that offers high selectivity under mild reaction conditions. Laccase enzymes have been used for the stereoselective synthesis of highly functionalized pyrrolidine-2,3-diones containing all-carbon quaternary stereocenters. rsc.org
Overcoming the challenges of stereocontrol and substrate scope is essential for expanding the accessible chemical space of pyrrolidine-based compounds, providing new opportunities for the discovery of novel therapeutic agents. acs.orgnih.gov
Investigations into Biological Activity and Pharmacological Pathways
Overview of Biological Activities Associated with Pyrrolidine-Phenol Structures
The pyrrolidine (B122466) ring, a five-membered nitrogen-containing heterocycle, is a fundamental component of many natural products, alkaloids, and synthetic drugs. scirp.orgmdpi.com Its non-planar, three-dimensional structure is advantageous in drug design, allowing it to interact with biological targets with high specificity. nih.gov The phenol (B47542) group, an aromatic ring with a hydroxyl substituent, is also a common feature in many pharmacologically active compounds, contributing to antioxidant properties and specific receptor interactions. nih.gov The combination of these two scaffolds gives rise to a wide spectrum of potential biological activities.
Table 1: Summary of Investigated Biological Activities for Pyrrolidine and Phenolic Scaffolds
| Biological Activity | Structural Class | Key Findings/Mechanisms | References |
|---|---|---|---|
| Neuroactive | Pyrrolidine-Phenol Derivatives | Modulation of neurotransmitter systems, particularly serotonin (B10506) receptors (e.g., 5-HT7). | nih.govnih.gov |
| Anticancer | Pyrrolidine Derivatives | Inhibition of tumor cell growth in various cell lines (e.g., A549, MCF7, HT29); regulation of targets like protein kinases (EGFR, VEGFR). | mdpi.comnih.govua.es |
| Antimicrobial | Pyrrolidine Derivatives | Activity against various pathogens, including Mycobacterium tuberculosis. | arcjournals.org |
| Antiviral | Phenolic & Heterocyclic Compounds | Inhibition of viral replication; activity reported against influenza, herpes simplex virus, and SARS-CoV-2. | nih.govfrontiersin.org |
| Anti-inflammatory | Phenolic & Heterocyclic Compounds | Suppression of inflammatory mediators like cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines. | nih.gov |
| Anti-diabetic | Phenolic Compounds | Reduction of glucose levels, inhibition of enzymes like α-glucosidase and α-amylase. | nih.gov |
| Anti-melanogenic | Phenolic Compounds | Inhibition of tyrosinase, the key enzyme in melanin (B1238610) synthesis. | nih.govresearchgate.netfrontiersin.org |
| Anti-ulcer | Phenolic Compounds | Gastroprotective effects through antisecretory, cytoprotective, and antioxidant actions. | nih.govnih.govnih.gov |
Compounds featuring the pyrrolidine-phenol structure have been notably investigated for their neuroactive properties. Their primary interactions are often with neurotransmitter systems, particularly the serotonergic system. A wide body of evidence supports a role for serotonin receptors in modulating diverse processes within the central nervous system. nih.gov For instance, the compound Tapentadol, which contains a phenol group, is a μ-opioid receptor agonist and norepinephrine (B1679862) reuptake inhibitor, demonstrating the neuroactive potential of this chemical feature. The antagonism of specific serotonin receptors, such as the 5-HT7 receptor, by related compounds has been linked to potential treatments for cognitive deficits. nih.gov Studies on the selective 5-HT7 receptor antagonist SB-269970, which possesses a phenol-sulfone linked to a pyrrolidine ring, have shown that it can ameliorate cognitive inflexibility and recognition memory impairment in animal models. nih.gov This suggests that the antagonism of 5-HT7 receptors may be a useful pharmacological approach for addressing cognitive symptoms associated with certain neurological conditions. nih.gov
The pyrrolidine scaffold is a significant component in the development of new anticancer and antimicrobial agents. mdpi.comarcjournals.org Synthetic pyrrolidine compounds have demonstrated significant anticancer activity against numerous cancer cell lines. mdpi.com For example, derivatives have been designed as inhibitors of protein kinases like EGFR and VEGFR, which are crucial in cancer cell signaling. ua.es In one study, new pyrazoline-substituted pyrrolidine-2,5-dione hybrids showed anticancer activity against MCF7 (breast), HT29 (colon), and K562 (leukemia) cancer cells. frontiersin.org Other research has focused on 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine derivatives, which have been evaluated for their anticancer activity against human A549 lung adenocarcinoma cells. nih.gov
In the antimicrobial domain, pyrrolidine-based molecules have shown activity against various pathogens. arcjournals.org Some derivatives have demonstrated notable antituberculosis activity, in some cases higher than reference drugs. arcjournals.org
Both phenolic and heterocyclic structures are well-represented in compounds with anti-inflammatory and antiviral activities. Phenolic compounds, such as flavonoids, are known to exert anti-inflammatory effects through mechanisms like the suppression of cyclooxygenase-2 (COX-2), an enzyme that promotes inflammation. nih.gov Pyrrole (B145914) derivatives have also been shown to act as antioxidants in inflamed tissues. ua.es
In terms of antiviral potential, phenolic compounds have been studied for their ability to inhibit various viruses, including influenza virus and herpes simplex virus (HSV). frontiersin.org More recently, natural phenolic compounds have been investigated for their ability to bind to and inhibit the papain-like protease of SARS-CoV-2, an essential enzyme for viral replication. frontiersin.org Compounds containing a 3,4,5-trimethoxyphenyl moiety, which is a phenolic ether structure, have also displayed antiviral activity by inhibiting reverse transcriptase. nih.gov Nitrogen-containing heterocycles, a broad class that includes the pyrrolidine ring, are also considered promising scaffolds for the development of antiviral agents.
Beyond the aforementioned activities, related structural classes have been explored for other therapeutic potentials.
Anti-diabetic Properties: Plant-derived phenolic compounds have been reported to possess potent anti-diabetic activities. nih.gov Their mechanisms include the inhibition of starch-digesting enzymes like α-glucosidase and α-amylase, which can help in reducing postprandial hyperglycemia. nih.gov Flavonoids, a major class of polyphenols, have demonstrated glucose-lowering activities in several studies. nih.gov
Anti-melanogenic Properties: Phenolic compounds have been investigated for their ability to inhibit melanogenesis, the process of melanin production. nih.govresearchgate.net This activity is often attributed to the inhibition of tyrosinase, a key enzyme in the melanin synthesis pathway. nih.govfrontiersin.org By suppressing tyrosinase activity, these compounds can reduce melanin content in melanoma cells, indicating potential as depigmenting agents. nih.gov
Anti-ulcer Properties: Polyphenolic compounds have shown significant promise for their anti-ulcerogenic activity, providing a good level of gastric protection. nih.govnih.gov They can act through several mechanisms in the gastrointestinal tract, including as antisecretory, cytoprotective, and antioxidant agents. nih.govnih.gov The ability of these compounds to protect the gastrointestinal mucosa from damage makes them potential candidates for the prevention or treatment of peptic ulcers. nih.govnih.gov
Specific Biological Targets and Receptor Modulation Studies
To understand the therapeutic potential of pyrrolidine-phenol structures, researchers investigate their interactions with specific biological targets, such as enzymes and receptors.
A key biological target for compounds related to 3-(Pyrrolidin-3-yl)phenol (B3283138) is the Serotonin Receptor 7 (5-HT7). A prominent example is the compound SB-269970, a potent and selective 5-HT7 receptor antagonist. nih.govresearchgate.net SB-269970 is chemically described as (2R)-1-[(3-Hydroxyphenyl)sulfonyl]-2-[2-(4-methyl-1-piperidinyl)ethyl]pyrrolidine hydrochloride and shares the core feature of a phenol group linked to a pyrrolidine ring system, albeit indirectly. researchgate.net
Research has characterized SB-269970 as a high-affinity antagonist for the human 5-HT7 receptor, demonstrating competitive antagonism in functional assays. nih.gov In addition to blocking the effects of agonists, SB-269970 was also observed to produce a small inhibition of the receptor's basal activity, which is characteristic of inverse agonism. nih.gov Its selectivity is a key feature, as it shows at least 100-fold lower affinity for a wide range of other receptors, with the exception of the 5-HT5A receptor, for which its selectivity is approximately 50-fold. nih.govresearchgate.net The compound is also noted to be brain-penetrant, a crucial property for molecules targeting the central nervous system. nih.govnih.govresearchgate.net The antagonism of the 5-HT7 receptor by SB-269970 has been linked to potential therapeutic effects on cognition and the sleep cycle. nih.govnih.gov
Table 2: Receptor Binding Profile of SB-269970
| Receptor | Binding Affinity (pKi) | Selectivity | Reference |
|---|---|---|---|
| Human 5-HT7A | 8.9 | High | researchgate.net |
| Guinea-pig 5-HT7 | 8.3 | High | nih.gov |
| Human 5-ht5A | 7.2 | Moderate (50-fold vs 5-HT7A) | nih.govresearchgate.net |
| Human 5-HT1B | 6.0 | High (>100-fold vs 5-HT7A) | researchgate.net |
| Other 5-HT Receptors | < 6.0 | High (>100-fold vs 5-HT7A) | researchgate.net |
Binding Affinity for Serotonin 5-HT1A Receptor and Serotonin Transporter (SERT)
Table 1: Binding Affinity of a Related Pyrrolidine Derivative
| Compound | Target Receptor | Binding Affinity (Ki) |
|---|---|---|
| (R)-3-(2-(2-(4-Methylpiperidin-1-yl)ethyl)pyrrolidine-1-sulfonyl)phenol (SB-269970) | Human 5-HT7 | 1.30 nM bindingdb.org |
Inhibition of DNA Gyrase Activity in Antibacterial Contexts
The pyrrolidine moiety is a key structural feature in a class of novel antibacterial agents known as N-phenylpyrrolamides, which target bacterial DNA gyrase. rsc.orgnih.gov DNA gyrase is a crucial enzyme for bacterial survival, playing a vital role in DNA replication and transcription. rsc.orgnih.gov The N-phenylpyrrolamides were developed to bind to the ATP pocket of the GyrB subunit of DNA gyrase, leading to the inhibition of the enzyme and subsequent bacterial cell death. nih.gov
Extensive optimization of this class of compounds has led to the development of potent inhibitors. For example, certain N-phenylpyrrolamide derivatives exhibit low nanomolar IC50 values against Escherichia coli DNA gyrase (IC50 values ranging from 2–20 nM). rsc.org Importantly, these compounds have shown selectivity for bacterial DNA gyrase over the structurally similar human topoisomerase IIα, which is a critical attribute for antibacterial agents. rsc.org The introduction of a 3-aminopyrrolidine (B1265635) group into the N-phenylpyrrolamide scaffold was one of the strategies employed to enhance interactions with the enzyme. rsc.org
Table 2: Inhibitory Activity of N-phenylpyrrolamide Derivatives against Bacterial DNA Gyrase
| Compound Class | Target Enzyme | Inhibitory Concentration (IC50) |
|---|---|---|
| N-phenylpyrrolamides | E. coli DNA Gyrase | 2–20 nM rsc.org |
| N-phenylpyrrolamides | E. coli Topoisomerase IV | 143 nM (for compound 22i) rsc.org |
Modulation of N-Acylethanolamine Acid Amidase (NAAA) by Related Pyrrolidine Derivatives
Research into the modulation of N-acylethanolamine acid amidase (NAAA), a lysosomal enzyme involved in the degradation of fatty acid ethanolamides like the anti-inflammatory lipid palmitoylethanolamide (B50096) (PEA), has identified pyrrolidine derivatives as a promising class of inhibitors. The inhibition of NAAA is a therapeutic strategy for increasing endogenous PEA levels to manage inflammation and pain.
Structure-activity relationship (SAR) studies on a series of pyrrolidine amide derivatives have revealed key structural features for potent NAAA inhibition. These studies have led to the identification of compounds with significant inhibitory activity. While specific data for 3-(Pyrrolidin-3-yl)phenol hydrochloride is not available, the general class of pyrrolidine derivatives shows promise in this area.
Inhibition of Monoacylglycerol Lipase (B570770) (MAGL) by Related Pyrrolidin-3-ol Hydrochloride Derivatives
Monoacylglycerol lipase (MAGL) is a serine hydrolase that plays a critical role in lipid metabolism, including the breakdown of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). nih.gov Inhibition of MAGL is a therapeutic target for various conditions, including neurological diseases. nih.gov Pyrrolidine-containing compounds have been identified as effective MAGL inhibitors.
Specifically, a pyrrolidine benzyl (B1604629) derivative demonstrated both high potency and selectivity for MAGL, and was shown to completely inhibit MAGL activity in the brains of mice at a dose of 5 mg/kg. nih.gov Furthermore, a piperazinyl-pyrrolidine compound has been identified as a reversible inhibitor of human MAGL, with its pyrrolidine carbonyl group forming crucial hydrogen bond interactions within the enzyme's catalytic site. nih.gov While direct inhibitory data for [(3R)-pyrrolidin-3-yl]methanol hydrochloride is not specified, its structural similarity to active pyrrolidine inhibitors suggests potential relevance. sigmaaldrich.com
Inhibition of the mTORC1 Pathway Observed in Diaryloxazole Structures with Related Amine Side Chains
The mechanistic target of rapamycin (B549165) complex 1 (mTORC1) is a central regulator of cell growth and proliferation, and its inhibition is a key therapeutic strategy in various diseases. While the outline specifies an interest in diaryloxazole structures with related amine side chains, the reviewed scientific literature did not provide specific examples of such compounds acting as mTORC1 inhibitors. Further research is required to explore the potential of this specific chemical scaffold in modulating the mTORC1 pathway.
Structure-Activity Relationship (SAR) Elucidation
Contribution of the Pyrrolidine Ring to Observed Biological Activity
The pyrrolidine ring is a versatile and valuable scaffold in medicinal chemistry due to its unique structural properties that contribute significantly to biological activity. nih.gov Its non-planar, three-dimensional structure allows for a more effective exploration of pharmacophore space compared to flat aromatic rings. nih.gov This "pseudorotation" of the five-membered ring and its sp3-hybridized carbons contribute to the stereochemistry of the molecule, which is often critical for selective binding to biological targets. nih.gov
SAR studies on various classes of compounds have highlighted the importance of the pyrrolidine ring:
In N-phenylpyrrolamide DNA gyrase inhibitors, substitutions on the pyrrole ring and the inclusion of a piperidine (B6355638) or pyrrolidine moiety were crucial for optimizing antibacterial activity. nih.gov
In the context of aminoglycoside 6′-N-acetyltransferase type Ib inhibitors, a pyrrolidine pentamine scaffold was identified, and modifications to the functionalities and stereochemistry at five different positions on the molecule had significant effects on the inhibitory properties. nih.gov
For MAGL inhibitors, the pyrrolidine carbonyl group was found to be essential for establishing hydrogen bond interactions with key residues in the enzyme's active site, which are fundamental for inhibitory activity. nih.gov
The basicity of the pyrrolidine nitrogen and the spatial orientation of substituents on the ring can be finely tuned to optimize interactions with specific biological targets, making it a privileged structure in the design of novel therapeutic agents. nih.gov
Role of the Phenolic Hydroxyl Group in Biological Target Interaction and Hydrogen Bonding
The phenolic hydroxyl (-OH) group is a critical functional group that often plays a pivotal role in a molecule's biological activity by participating in key hydrogen bonding interactions within a target's binding site. nih.gov In the context of phenol derivatives, this group acts as a potent hydrogen bond donor. rsc.org The strength and nature of these hydrogen bonds can be influenced by the surrounding chemical environment and the presence of other functional groups. researchgate.netrsc.org
Research into simplified analogues of complex natural products has demonstrated the specific importance of the phenolic hydroxyl group. For instance, in one study on an aplysiatoxin (B1259571) analogue, the removal of the phenolic hydroxyl group did not significantly impact the molecule's binding affinity for protein kinase Cδ (PKCδ) or its antiproliferative activity. However, the same modification led to a decrease in its anti-tumor-promoting activity, suggesting that this specific hydroxyl group is necessary for that particular biological function, likely through interactions with other, non-PKC receptors. nih.gov
Systematic Analysis of Substituent Effects on the Pyrrolidine and Phenol Moieties
Systematic modification of the pyrrolidine and phenol rings of a core scaffold is a classic strategy to probe the structure-activity relationship (SAR) and optimize a compound's pharmacological profile. Studies on various pyrrolidine-containing scaffolds reveal that the nature and position of substituents significantly impact biological activity.
In one extensive study on pyrrolidine pentamine derivatives, modifications at various positions (R1-R5) on the scaffold had varied effects on the inhibition of the aminoglycoside 6'-N-acetyltransferase type Ib [AAC(6')-Ib]. nih.govnih.gov While truncating parts of the molecule led to a loss of activity, altering the functional groups at specific positions demonstrated a clear potential for optimization. nih.gov For example, changes to the R1 position of the most active compounds invariably led to reduced inhibitory action, highlighting the essential nature of the S-phenyl moiety at that location and its distance from the core scaffold. nih.gov
Similarly, research on a library of fascaplysin (B45494) derivatives, which contain a complex indole (B1671886) system, showed that modifying different cycles of the molecule resulted in distinct biological outcomes. mdpi.com Halogen substitutions on rings A and E led to a pronounced selectivity for cancer cells, whereas modifications on ring C produced stronger activity in therapy-resistant prostate cancer cells. mdpi.com This illustrates how targeted substitutions on different parts of a molecule can fine-tune its activity and selectivity.
Computational methods like three-dimensional quantitative structure-activity relationship (3D-QSAR) are often employed to systematically analyze these effects. In a study of aryloxypropanolamine agonists, CoMFA and CoMSIA models revealed the contributions of steric, electrostatic, hydrophobic, and hydrogen-bonding fields to the biological activity. mdpi.com These models predicted that the presence of polar groups (like -OH, -NH2) and additional rings (like benzimidazole) would improve activity, guiding the design of new, more potent derivatives. mdpi.com
The following table summarizes findings from a study on pyrrolidine-based inhibitors, demonstrating how specific substitutions affect activity.
| Compound Modification | Target/Assay | Finding |
| Truncations to pyrrolidine scaffold | AAC(6')-Ib Inhibition | Resulted in loss of inhibitory activity. nih.gov |
| Alterations at R1 position (S-phenyl) | AAC(6')-Ib Inhibition | Reduced inhibition levels, showing the group is essential. nih.gov |
| Modifications at R3, R4, R5 positions | AAC(6')-Ib Inhibition | Had varied effects, demonstrating potential for optimization. nih.gov |
Impact of Stereochemistry on the Biological Profile and Selective Protein Binding
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental factor in pharmacology, often dictating a drug's potency, target selectivity, and pharmacokinetic properties. nih.gov For chiral compounds like 3-(Pyrrolidin-3-yl)phenol, which has a stereocenter at the C3 position of the pyrrolidine ring, the different enantiomers ((R) and (S)) can exhibit vastly different biological profiles.
The significance of chirality has been clearly demonstrated in studies of nature-inspired compounds. Research on isomers of 3-Br-acivicin revealed that stereochemistry plays a pivotal role in its antimalarial activity. nih.govnih.gov Only the isomers with a specific (5S, αS) configuration displayed significant antiplasmodial effects. nih.govresearchgate.net This pronounced difference suggests that the biological activity is mediated by a stereoselective process, such as uptake by an amino acid transport system that recognizes only the natural L-amino acid configuration. nih.gov
| Compound Series | Stereochemical Finding | Implication |
| 3-Br-acivicin Isomers | Only (5S, αS) isomers showed significant antiplasmodial activity. nih.govresearchgate.net | Suggests stereoselective uptake or target interaction is crucial for biological effect. nih.gov |
| 3-Br-acivicin Derivatives | Stereochemistry affects target binding for some, but antimalarial activity for all subclasses. nih.govnih.gov | Highlights that stereochemistry can influence both pharmacokinetics (uptake) and pharmacodynamics (target binding). nih.gov |
Exploration of Pharmacophore Space and Three-Dimensional Molecular Coverage
Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to exert a specific biological effect. dovepress.com This approach distills complex molecular structures into a set of key features, such as hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and charged groups, and their spatial relationships. dovepress.comnih.gov
Pharmacophore models can be generated based on the structures of known active ligands (ligand-based) or the structure of the biological target's binding site (structure-based). dovepress.com These models serve as 3D queries for virtual screening of large compound libraries to identify novel molecules that fit the required spatial and chemical features, or to guide the optimization of existing lead compounds. dovepress.com
A practical application of this concept was demonstrated in the development of a pharmacophore model for a series of triple uptake inhibitors based on pyran and furan (B31954) derivatives. The resulting model identified several key features crucial for balanced inhibitory activity against the dopamine, serotonin, and norepinephrine transporters. nih.gov These features included:
A hydrophobic feature.
A cationic feature.
Multiple aromatic/hydrophobic features corresponding to the benzhydryl and N-benzyl moieties.
Crucially, the model revealed that a specific "folded" conformation was common to the most active compounds, and it defined the critical distances between the different pharmacophoric features. nih.gov This detailed 3D understanding of the molecular requirements for activity allows chemists to design new molecules that better occupy the pharmacophore space, potentially leading to improved potency and selectivity. By combining pharmacophore modeling with other techniques like molecular docking, researchers can further refine the placement and scoring of potential drug candidates. dovepress.com
Correlation between Structural Modifications and Potency/Selectivity
A primary goal in drug discovery is to establish a clear correlation between specific structural modifications and the resulting changes in biological potency and selectivity. This structure-activity relationship (SAR) provides a rational basis for lead optimization.
Modifications to a parent scaffold can have profound and sometimes predictable effects. For instance, in a series of pyrrolidine-based noradrenaline reuptake inhibitors, strategic chemical changes were made to improve the drug-like properties of the molecules. The introduction of a carbamate (B1207046) group in place of a carboxamide was found to reduce the molecule's hydrogen bond acceptor (HBA) capacity. This modification resulted in significantly reduced efflux by the P-glycoprotein (P-gp) transporter, a common mechanism of drug resistance, and confirmed good penetration into the central nervous system (CNS). nih.gov
In other cases, substitutions can be used to tune selectivity. A systematic study of fascaplysin derivatives found that adding halogen atoms at different positions dramatically altered the compounds' selectivity index (the ratio of toxicity to cancer cells versus non-cancer cells). mdpi.com Specifically, introducing substituents at positions C-9, C-10, or C-3 and C-10 led to a notable decrease in DNA intercalating activity, which correlated with improved selectivity for cancer cells. mdpi.com
The following table summarizes selected examples where specific structural changes were directly correlated with potency and selectivity.
| Compound Series | Structural Modification | Observed Effect on Potency/Selectivity |
| Pyrrolidine-based NRIs | Replacement of carboxamide with carbamate | Reduced P-gp efflux; improved CNS penetration. nih.gov |
| Fascaplysin Derivatives | Di- and tri-halogenation of cycles A and E | Pronounced selectivity for cancer cells. mdpi.com |
| Fascaplysin Derivatives | Introduction of substituents at C-9, C-10 | Reduced DNA intercalation; improved selectivity. mdpi.com |
| Lipopeptide Antibiotics | Variation of N-terminal lipid chain length | Optimal chain lengths were identified for potent activity against colistin-resistant E. coli. rsc.org |
These examples highlight how a deep understanding of SAR, gained through systematic structural modification and biological testing, is essential for transforming a biologically active compound into a viable therapeutic candidate with an optimized balance of potency, selectivity, and pharmacokinetic properties.
Mechanistic Insights at the Molecular and Cellular Levels
Identification and Characterization of Molecular Targets
The pyrrolidine (B122466) ring is a versatile scaffold in drug discovery, known to influence pharmacological efficacy through its stereochemistry and conformational flexibility. nih.gov Similarly, the phenol (B47542) moiety is a recurring feature in many approved drugs and natural products, contributing to a wide array of biological interactions. acs.org
Specific studies detailing the interaction of 3-(Pyrrolidin-3-yl)phenol (B3283138) hydrochloride with neurotransmitter systems are not extensively documented. However, the pyrrolidine scaffold is a key component in many centrally active agents. For instance, certain pyrrolidine-containing derivatives have been developed as potent antagonists for the histamine (B1213489) H3 receptor, a key player in the central nervous system. nih.gov Furthermore, other complex molecules incorporating a phenol group attached to a different cyclic amine structure are known to function as dual μ-opioid receptor agonists and norepinephrine (B1679862) reuptake inhibitors. This dual action demonstrates how the combination of these chemical features can modulate multiple neurotransmitter pathways simultaneously.
Table 1: Binding Affinities of Structurally Related Pyrrolidine Derivatives This table presents data for compounds structurally related to 3-(Pyrrolidin-3-yl)phenol hydrochloride to illustrate the binding potential of the pyrrolidine scaffold. Data is not for the subject compound itself.
| Compound Class | Target Receptor | Binding Affinity (IC₅₀) |
|---|---|---|
| Pyrrolidine-based CXCR4 Antagonist | Chemokine Receptor CXCR4 | 79 nM frontiersin.orgnih.gov |
While antiviral studies specifically investigating this compound are sparse, the broader class of pyrrolidine analogs has demonstrated significant antiviral potential. nih.govresearchgate.net The mechanisms of action for these related compounds are diverse. Some N-heterocyclic compounds function by interfering with critical stages of the viral life cycle, including viral entry into host cells, genome replication, and the assembly of new virus particles. researchgate.net For example, the drug Telaprevir, which contains a pyrrolidine ring, is an antiviral medication used to treat Hepatitis C by inhibiting the NS3/4A serine protease, an enzyme essential for viral replication. nih.gov Another pyrrolidine-containing drug, Ombitasvir, inhibits the NS5A protein, which is also vital for Hepatitis C viral replication and assembly. nih.gov These examples show that the pyrrolidine scaffold can be incorporated into molecules that precisely target viral enzymes.
There is no specific evidence linking this compound to the inhibition of UDP-N-acetylenolpyruvylglucosamine reductase (MurB). This enzyme is a crucial target in bacteria as it is involved in a key step of peptidoglycan biosynthesis, which is essential for forming the bacterial cell wall. While some heterocyclic compounds have been identified as MurB inhibitors, they belong to different structural classes, such as the 3,5-dioxopyrazolidines.
However, both the pyrrolidine and phenol moieties are independently associated with antibacterial activity. frontiersin.orgnih.gov Phenolic compounds, in particular, are known to exert antimicrobial effects through various mechanisms, including the disruption of the bacterial cell wall, leading to the leakage of cellular contents, and the inhibition of essential bacterial enzymes. nih.gov Naturally occurring phenols have demonstrated activity against a wide range of bacteria, including both Gram-positive and Gram-negative species. nih.govnih.gov For instance, pyrogallol-based compounds have been shown to be potent antibacterials. nih.gov
Cellular and Biochemical Pathway Modulation
The influence of a compound on cellular pathways, such as cell proliferation and survival, is a critical aspect of its pharmacological profile.
Specific data on the effects of this compound on cell growth and colony formation have not been reported. However, research on other substituted pyrrolidine derivatives has shown significant effects in this area. For instance, certain polysubstituted pyrrolidines have demonstrated strong antiproliferative activity against cancer cell lines, with IC₅₀ values in the low micromolar range. nih.gov In studies involving pyrrolidone derivatives, which share a similar core structure, certain compounds were found to reduce the number and disturb the growth of cancer cell colonies, highlighting the potential for this chemical family to modulate cell growth pathways. nih.gov
Impact on Cell Cycle Progression, such as S Phase Advancement
Extensive literature searches did not yield specific research data on the direct impact of this compound on cell cycle progression or the advancement of the S phase. While studies on structurally related compounds have demonstrated effects on other phases of the cell cycle, such as G2/M arrest, no peer-reviewed scientific articles or clinical trial data could be retrieved that specifically detail the mechanistic insights of this compound at the molecular and cellular levels concerning cell cycle modulation.
Consequently, a data table summarizing research findings on this specific topic cannot be provided at this time. Further investigation and dedicated research are required to elucidate the potential effects of this compound on the intricate processes of cell cycle regulation.
Computational and Theoretical Chemistry Applications
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in understanding the binding mechanism and affinity of potential drug candidates.
Prediction of Binding Modes and Affinity with Biological Targets
While specific molecular docking studies on 3-(Pyrrolidin-3-yl)phenol (B3283138) hydrochloride are not extensively detailed in publicly available literature, the principles of this technique can be illustrated through studies on analogous compounds containing pyrrolidine (B122466) and phenol (B47542) moieties. Molecular docking simulations are used to predict how 3-(Pyrrolidin-3-yl)phenol hydrochloride would bind to the active site of a biological target. The process involves generating a three-dimensional structure of the ligand and docking it into the binding pocket of a protein receptor. The output of a docking study is a set of binding poses, ranked by a scoring function that estimates the binding affinity (typically in kcal/mol).
For instance, studies on various pyrrolidine derivatives have demonstrated their potential to bind to a range of biological targets. These studies reveal that the pyrrolidine ring can engage in various interactions, including hydrogen bonds and van der Waals forces, with the amino acid residues in the binding site of a protein. The phenolic group in this compound is also crucial for binding, as the hydroxyl group can act as a hydrogen bond donor or acceptor.
A hypothetical molecular docking study of this compound would likely show the pyrrolidine nitrogen forming hydrogen bonds with acidic residues like aspartate or glutamate, while the phenol hydroxyl group could interact with polar residues such as serine or threonine. The phenyl ring itself can participate in π-π stacking or hydrophobic interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.
To illustrate the type of data generated, the following table presents hypothetical binding affinities and key interacting residues for this compound with a generic protein target, based on common interactions observed for similar compounds.
| Biological Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
| Generic Kinase | -8.5 | ASP145, LYS72 | Hydrogen Bond |
| PHE144 | π-π Stacking | ||
| Generic GPCR | -7.9 | SER203, THR110 | Hydrogen Bond |
| TRP286 | Hydrophobic |
This table is illustrative and based on typical interactions for phenol and pyrrolidine-containing ligands.
Computational Studies Guiding Experimental Investigations
Computational docking studies serve as a critical guide for experimental research. By predicting the binding mode of a compound, these studies can help in designing more potent and selective analogs. For example, if a docking study reveals a specific hydrogen bond is crucial for binding, medicinal chemists can synthesize derivatives where that interaction is strengthened. Conversely, if a part of the molecule shows unfavorable steric clashes with the protein, modifications can be made to alleviate this.
For this compound, computational insights could guide the synthesis of derivatives with altered substituents on the phenyl ring or the pyrrolidine nitrogen to enhance binding affinity or selectivity for a particular biological target. This in silico to in vitro approach accelerates the drug discovery process by prioritizing the synthesis of compounds with the highest likelihood of success.
Molecular Dynamics Simulations in Drug-Target Systems
Molecular dynamics (MD) simulations provide a dynamic view of a ligand-protein complex, complementing the static picture offered by molecular docking. MD simulations track the movements of atoms and molecules over time, offering insights into the stability of binding and conformational changes.
Investigation of Dynamic Binding Behaviors and Conformational Changes
Following a molecular docking study, MD simulations can be employed to assess the stability of the predicted binding pose of this compound within its target protein. These simulations can reveal whether the key interactions identified in docking are maintained over time. The root mean square deviation (RMSD) of the ligand and protein backbone atoms are often calculated to monitor the stability of the system.
A typical MD simulation of a this compound-protein complex would be run for several nanoseconds. Analysis of the trajectory can provide information on:
Binding Stability: Whether the ligand remains in the binding pocket or dissociates.
Conformational Flexibility: How the ligand and protein adapt to each other's presence.
Water Dynamics: The role of water molecules in mediating ligand-protein interactions.
The following table illustrates the kind of data that can be obtained from an MD simulation study.
| System | Simulation Time (ns) | Average Ligand RMSD (Å) | Key Maintained Interactions |
| This compound in Kinase X | 100 | 1.2 | Hydrogen bond with ASP145 |
| This compound in GPCR Y | 100 | 1.5 | π-π stacking with TRP286 |
This table is illustrative and based on typical results from MD simulations of small molecule-protein complexes.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, often based on density functional theory (DFT), are used to investigate the electronic properties of molecules. These calculations provide a deeper understanding of a molecule's reactivity, stability, and spectroscopic properties.
Computational Insights into Electronic Effects Impacting Reaction Mechanisms
For this compound, quantum chemical calculations can be used to determine various molecular properties that influence its biological activity and reactivity. These properties include:
Molecular Electrostatic Potential (MEP): This map reveals the electron-rich and electron-poor regions of the molecule, indicating sites for potential electrophilic and nucleophilic attack.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of these frontier orbitals are related to the molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity.
Atomic Charges: Calculation of the partial charges on each atom can help in understanding intermolecular interactions.
Studies on phenol and pyrrolidine derivatives have shown that quantum chemical parameters can be correlated with biological activity. For example, the electronic properties of the phenol ring and the basicity of the pyrrolidine nitrogen, both of which can be quantified through quantum chemical calculations, are critical for receptor binding.
The table below presents hypothetical data from a quantum chemical calculation for 3-(Pyrrolidin-3-yl)phenol.
| Parameter | Calculated Value | Interpretation |
| HOMO Energy | -5.8 eV | Indicates electron-donating capability (phenol ring) |
| LUMO Energy | -0.5 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 3.2 D | Indicates the overall polarity of the molecule |
This table is illustrative and based on typical values for similar organic molecules.
These computational insights into the electronic effects are valuable for understanding the reaction mechanisms in which this compound might participate, both in biological systems and in synthetic processes.
Cheminformatics and Predictive Modeling for Biological Activity
Cheminformatics encompasses the use of computational and informational techniques to address challenges in the field of chemistry. A significant application of this discipline lies in drug discovery, where it is employed to predict the biological activities of chemical compounds. researchgate.net By analyzing vast datasets of chemical structures and their associated biological data, cheminformatics builds models that can forecast the properties of new or untested molecules. nih.gov These predictive models are crucial for prioritizing the synthesis and testing of compounds, thereby accelerating the research and development process. nih.gov The methodologies leverage statistical analysis and machine learning to uncover correlations between a molecule's structural or physicochemical features and its biological effects. nih.gov
While specific, large-scale predictive modeling studies focused exclusively on this compound are not extensively detailed in publicly available research, the principles of computational chemistry provide a robust framework for predicting and optimizing its biological profile. Such in silico methods are a cornerstone of modern drug development, offering a rapid and cost-effective alternative to traditional experimental screening. frontiersin.org
The process begins with the generation of molecular descriptors for this compound. These descriptors are numerical values that quantify various aspects of the molecule's topology, geometry, and electronic properties. Computational software can calculate hundreds or even thousands of these descriptors for a single compound. researchgate.net For a molecule like 3-(Pyrrolidin-3-yl)phenol, these descriptors would capture the characteristics of both the phenol ring and the pyrrolidine moiety.
Table 1: Illustrative Calculated Molecular Descriptors for 3-(Pyrrolidin-2-yl)phenol *
Note: Data presented is for the closely related isomer, 3-(Pyrrolidin-2-yl)phenol, as a representative example of the types of descriptors calculated.
| Descriptor Name | Value | Source |
|---|---|---|
| Molecular Formula | C10H13NO | nih.gov |
| Molecular Weight | 163.22 g/mol | nih.gov |
| XLogP3 | 1.5 | nih.gov |
| Hydrogen Bond Donor Count | 2 | nih.gov |
| Hydrogen Bond Acceptor Count | 2 | nih.gov |
| Rotatable Bond Count | 1 | nih.gov |
| Exact Mass | 163.099714038 Da | nih.gov |
| Topological Polar Surface Area | 32.3 Ų | nih.gov |
| Complexity | 149 | nih.gov |
These descriptors form the input for building predictive models, most commonly through Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Toxicity Relationship (QSTR) studies. nih.govmdpi.com These studies aim to create a mathematical relationship between the chemical structure and a specific biological activity or toxic endpoint. mdpi.com For instance, given that this compound contains a phenol group, it could be evaluated by QSTR models specifically developed to predict the toxicity of phenolic compounds. nih.gov Research in this area has successfully used techniques like multiple linear regression and decision trees to predict the toxicity of phenols to various organisms. nih.gov
Machine learning algorithms, such as feedforward neural networks and deep learning models, represent a more advanced approach. nih.govmdpi.com These algorithms can learn complex, non-linear relationships within large datasets. mdpi.com A model could be trained on a diverse library of compounds with known activities against a particular biological target. The model would then be used to predict the probability of this compound being active against that same target. nih.gov The combination of multiple data sources, such as chemical structure, in vitro assay results, and gene-expression profiles, can significantly enhance the predictive accuracy of these models. nih.gov
The reliability of any predictive model is assessed through rigorous validation. researchgate.net This typically involves splitting the available data into a training set (used to build the model) and a test set (used to evaluate its predictive performance on unseen data). nih.gov Statistical metrics are used to quantify the model's accuracy.
Table 2: Example of Performance Metrics for a Hypothetical QSAR Model
Note: This table presents a hypothetical set of validation statistics to illustrate how a predictive model's performance is commonly reported, based on metrics cited in computational studies.
| Metric | Training Set Value | Test Set Value | Description |
|---|---|---|---|
| R² (Coefficient of Determination) | 0.91 | 0.93 | Represents the proportion of the variance in the dependent variable that is predictable from the independent variables. nih.gov |
| Mean Absolute Error (MAE) | 0.1831 | 0.1615 | Measures the average magnitude of the errors in a set of predictions, without considering their direction. nih.gov |
Once a validated model is established, it can be used to optimize the biological profile of a lead compound. By analyzing the model, researchers can identify which structural features are most influential in determining biological activity. This allows for the in silico design of new analogues of this compound with potentially improved potency, selectivity, or reduced toxicity, guiding synthetic chemistry efforts toward the most promising candidates. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
